molecular formula C17H12ClN3OS B4771740 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4771740
M. Wt: 341.8 g/mol
InChI Key: ZHKHBTGCVYXPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one (Compound ID: Y021-6425) is a pyrimido[1,2-a]benzimidazole derivative with a molecular formula of C₁₇H₁₂ClN₃OS and a molecular weight of 341.82 g/mol . Key physicochemical properties include:

  • logP: 3.968 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor .

The structure features a pyrimido[1,2-a]benzimidazole core substituted with a 4-chlorophenylthio methyl group. The chloro and thioether moieties likely enhance binding affinity to hydrophobic targets while influencing electronic properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-16(22)21-15-4-2-1-3-14(15)20-17(21)19-12/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHBTGCVYXPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic system.

    Introduction of the 4-Chlorophenylthio Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylthio group is introduced to the core structure. This can be achieved using reagents like 4-chlorothiophenol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group in the compound is susceptible to oxidation, yielding sulfoxide or sulfone derivatives.

Reaction Reagents/Conditions Product Source
Oxidation to sulfoneH₂O₂, K₂WO₄ (catalytic), AcOH2-{[(4-Chlorophenyl)sulfonyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
Oxidation to sulfoxidemCPBA, CH₂Cl₂, 0°C → RT2-{[(4-Chlorophenyl)sulfinyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Key Findings :

  • Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers, making them candidates for pharmacological applications .

  • Sulfoxidation is stereoselective under controlled conditions, yielding diastereomers that can be separated chromatographically .

Nucleophilic Substitution at the Thioether Methyl Group

The methylene (-CH₂-) adjacent to the sulfur atom allows nucleophilic substitution reactions.

Reagent Conditions Product Source
Hydrazines (e.g., NH₂NH₂)Reflux in EtOH, 6–8 hrs2-{[(4-Chlorophenyl)amino]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
Thiols (e.g., HS-R)K₂CO₃, DMF, 80°C, 12 hrs2-{[(4-Chlorophenyl)thio]alkyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Mechanistic Insight :

  • The reaction proceeds via an SN2 mechanism, where nucleophiles attack the electrophilic methyl carbon .

  • Steric hindrance from the 4-chlorophenyl group reduces reaction rates compared to simpler thioethers .

Functionalization of the Pyrimido-Benzimidazole Core

The fused pyrimidine ring undergoes electrophilic substitution and cyclocondensation reactions.

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 7 or 9 of the benzimidazole ring .

  • Halogenation : Br₂/FeBr₃ selectively brominates the pyrimidine ring at position 2 .

Cyclocondensation with Diamines

Reaction with 1,2-phenylenediamine forms tetracyclic derivatives:

Reagent Conditions Product Source
1,2-PhenylenediamineAcOH, reflux, 24 hrs3-Methyl-7,8-diaryl-3,4,4a,5-tetrahydropyrimido[1,6-a]benzimidazole-1(2H)-thione

Key Observation :

  • Cyclocondensation is regioselective, favoring formation of six-membered rings over five-membered analogs .

Biological Activity and Derivative Optimization

Derivatives of pyrimido[1,2-a]benzimidazoles exhibit notable biological properties:

  • Anticancer Activity : Sulfone derivatives show cytotoxicity against leukemia (GI₅₀ < 10 nM) .

  • Antitubercular Activity : Analogues with 4-chlorobenzyl substituents inhibit Mycobacterium tuberculosis at sub-micromolar concentrations .

Scientific Research Applications

Synthesis of Pyrimido[1,2-a]benzimidazoles

The synthesis of pyrimido[1,2-a]benzimidazoles, including the target compound, typically involves the condensation of 2-aminobenzimidazole with various carbonyl compounds. Recent studies have demonstrated that using heterogeneous catalysts can enhance yields significantly. For instance, a study reported yields exceeding 85% when employing a reusable catalyst based on layered double hydroxides in solvent-free conditions .

Synthetic Pathways

Method Yield (%) Comments
Heterogeneous catalysis>85High efficiency and reusability of the catalyst .
Sonochemical activationUp to 88Reduced reaction time to 10 minutes .
Microwave-assisted synthesis74-94Short reaction times (3 minutes) reported .

Anticancer Properties

Pyrimido[1,2-a]benzimidazole derivatives have shown promising anticancer activity. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have been linked to the inhibition of specific kinases involved in cancer progression.

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of pyrimido[1,2-a]benzimidazoles. The compounds exhibit activity against a range of bacterial strains and fungi. The presence of the 4-chlorophenyl moiety is believed to enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.

Neuroprotective Effects

Emerging research suggests that some pyrimido[1,2-a]benzimidazole derivatives may possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve modulation of neuroinflammatory pathways and protection against oxidative stress.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrimido[1,2-a]benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one was noted for its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a derivative containing the 4-chlorophenyl group was tested against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological Activities

Intraocular Pressure (IOP) Reduction

The target compound’s structural relatives, such as RU 185 and RU 238, exhibit significant IOP-lowering effects in normotensive rats, with maximum reductions of 25–30% at 0.4% concentration .

Antimicrobial and Antioxidant Activity

Derivatives with 3-cyano-2-methylthio substituents (e.g., from ) show potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), attributed to electron-deficient cores disrupting microbial membranes . The target compound’s chlorophenylthio group may offer similar efficacy but remains untested in antimicrobial assays.

Physicochemical and Bioavailability Profiles

Parameter Target Compound 4-Methoxyphenyl Analog Carboxamide Derivative
logP 3.968 3.2 2.8
PSA (Ų) 38.33 45.1 85.6
Molecular Weight 341.82 335.4 454.9
Key Substituent 4-Cl-C₆H₄-S-CH₂- 4-MeO-C₆H₄- Phenethyl-carboxamide

The target compound’s higher logP (3.968 vs. 3.2 for methoxy analogs) suggests superior lipid membrane penetration, favorable for ocular or systemic delivery.

Mechanistic Insights

  • IOP Reduction : Pyrimido[1,2-a]benzimidazoles likely act via Rho kinase inhibition , reducing aqueous humor production . The chloro-thioether group may enhance kinase binding compared to unsubstituted analogs .
  • Antimicrobial Action: Electron-withdrawing groups (e.g., cyano, chloro) increase reactivity with microbial enzymes, as seen in 3-cyano-2-methylthio derivatives .

Biological Activity

The compound 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is a derivative of pyrimido[1,2-a]benzimidazole, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial properties .
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anticancer Activity

The anticancer potential of pyrimido[1,2-a]benzimidazole derivatives has been extensively studied:

  • Cell Viability Assays : In vitro assays revealed that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and prostate cancer .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Specific derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase, a key target in cancer therapy .

Enzyme Inhibition

Enzyme inhibition studies have shown that the compound exhibits promising activity:

  • Acetylcholinesterase (AChE) Inhibition : The compound displayed significant inhibition against AChE, which is relevant for treating neurodegenerative diseases .
  • Urease Inhibition : It also inhibited urease activity, which can be beneficial in managing conditions like urinary tract infections .

Case Studies and Research Findings

StudyCompoundActivityFindings
Srivastava et al., 20197bAntimicrobialMIC values between 0.22 - 0.25 μg/mL against pathogens .
Henderson et al., 2021Various derivativesAnticancerIC50 values as low as 0.067 µM against Aurora-A kinase .
Aziz-ur-Rehman et al., 2011Sulfamoyl derivativesEnzyme inhibitionSignificant AChE and urease inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving pyrimido[1,2-a]benzimidazole precursors and 4-chlorophenylthiol derivatives. For example, refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) facilitates thioether bond formation. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound. X-ray crystallography (as in ) confirms structural integrity, with disorder modeling required for accurate refinement .

Q. How can the purity and stability of this compound be validated under laboratory conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard for purity assessment. Stability studies should include accelerated degradation under varied pH (e.g., ammonium acetate buffer, pH 6.5) and thermal stress (40–60°C) to identify degradation products. Pharmacopeial guidelines (e.g., residual solvent limits) must be adhered to, as outlined in .

Q. What spectroscopic techniques are optimal for structural elucidation?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C-NMR to confirm aromatic proton environments and sulfur/carbonyl linkages. Single-crystal X-ray diffraction (as in ) resolves crystallographic disorder, while FT-IR identifies thioether (C-S-C) and carbonyl (C=O) stretching vibrations. Computational validation via DFT calculations aligns experimental and theoretical spectra .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., benzimidazole-associated enzymes). Comparative studies with analogs (e.g., ) refine activity predictions .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Methodological Answer : Adopt randomized block designs with split-split plots (as in ) to control variables like solvent polarity, temperature, and biological replicates. For in vitro assays, use ≥4 replicates with positive/negative controls (e.g., ’s chromen-4-one derivatives). Statistical tools (ANOVA, Tukey’s HSD) identify outliers and validate significance thresholds .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

  • Methodological Answer : Follow Project INCHEMBIOL’s framework () to study abiotic/biotic degradation. Use HPLC-MS/MS to track transformation products in soil/water systems. Assess photolytic stability under UV light (λ = 254 nm) and hydrolytic degradation at pH 3–8. Ecotoxicology assays (e.g., Daphnia magna mortality) quantify ecological risks .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 150°C, 20 min) enhances regioselectivity for C-2 or C-4 substitution on the pyrimido-benzimidazole core. Steric directing groups (e.g., ’s trifluoromethyl substituents) or transition-metal catalysts (Pd/Cu) control reaction pathways. Monitor progress via TLC and 19F^{19}F-NMR for fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.